![molecular formula C15H16Cl2N4O2 B5623151 2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Structural analysis plays a crucial role in understanding the conformation and interaction within molecules. For instance, S. Subasri et al. (2016) analyzed crystal structures of compounds with a pyrimidine ring, revealing insights into the conformation about the methylene C atom and intramolecular hydrogen bonding, which are essential for stabilizing the folded conformation (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction with other chemicals are critical for understanding the compound's applications and stability. For example, the reaction of 2-acetoacetamidopyridines with phosgene illustrates the formation of novel compounds, shedding light on possible reactions that similar compounds could undergo (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application and handling of the compound. Studies such as those by Xue et al. (2008) on similar compounds provide valuable data on crystallization conditions, crystal systems, and stabilization mechanisms within the lattice structure, which are critical for understanding the physical properties of such compounds (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for the compound's applications. Research on related compounds, like the study by K. Kobayashi et al. (2007), which explores the synthesis and reactivity of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, provides insights into the chemical behavior that could be expected from the compound (Kobayashi et al., 2007).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2/c1-18-15-19-6-10(7-20-15)8-21(2)14(22)9-23-13-4-3-11(16)5-12(13)17/h3-7H,8-9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIUGGIQFOOHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide |
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